3-Isopropoxy-5-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropoxy-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to a benzoic acid core
Mechanism of Action
Target of Action
A similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been reported to inhibit the membrane fusion between the influenza a virus and the endosome of host cells .
Mode of Action
It’s worth noting that the compound’s carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and friedel-craft acylation . This suggests that the compound may interact with its targets through these chemical reactions.
Biochemical Pathways
Given its potential role as a fusion inhibitor, it may affect pathways related to viral entry into host cells .
Result of Action
A similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been reported to inhibit the membrane fusion between the influenza a virus and the endosome of host cells . This suggests that 3-Isopropoxy-5-(trifluoromethyl)benzoic acid may have similar antiviral effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-5-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the esterification of 3-hydroxy-5-(trifluoromethyl)benzoic acid with isopropyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the direct alkylation of 3-hydroxy-5-(trifluoromethyl)benzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. This reaction is usually performed in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other reduced forms.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of methyl-substituted benzoic acids.
Substitution: Formation of various alkoxy-substituted benzoic acids.
Scientific Research Applications
3-Isopropoxy-5-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
Uniqueness
3-Isopropoxy-5-(trifluoromethyl)benzoic acid is unique due to the presence of both an isopropoxy group and a trifluoromethyl group on the benzoic acid core. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
3-propan-2-yloxy-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-6(2)17-9-4-7(10(15)16)3-8(5-9)11(12,13)14/h3-6H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTKWGNIIUGRPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369936-05-9 |
Source
|
Record name | 3-(propan-2-yloxy)-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.